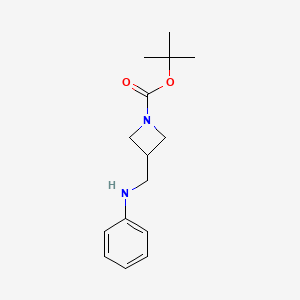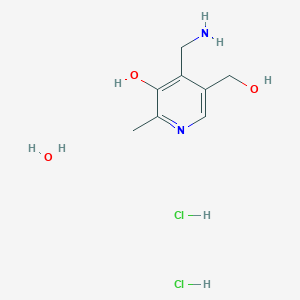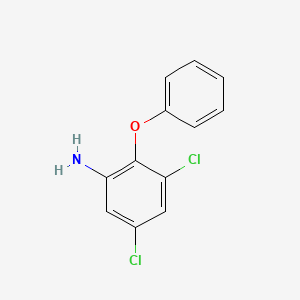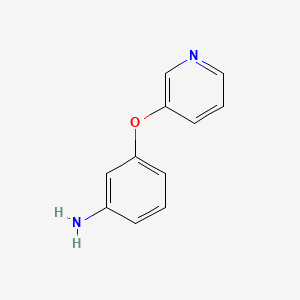
3-(Pyridin-3-yloxy)aniline
Descripción general
Descripción
3-(Pyridin-3-yloxy)aniline is an organic compound with the molecular formula C11H10N2O . It has a molecular weight of 186.21 . The compound is used in various chemical reactions and is typically stored at 4°C, protected from light .
Molecular Structure Analysis
The molecular structure of 3-(Pyridin-3-yloxy)aniline consists of an aniline (benzene ring with an amino group) attached to a pyridine ring via an ether linkage . The InChI code for this compound is 1S/C11H10N2O/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1-8H,12H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Pyridin-3-yloxy)aniline are not available, anilines are known to undergo reactions typical of amines and aromatic compounds. These include electrophilic aromatic substitution, acylation, and alkylation .Physical And Chemical Properties Analysis
3-(Pyridin-3-yloxy)aniline has a molecular weight of 186.21 . It is typically stored at 4°C and protected from light . The physical form of this compound is not specified, but many anilines are typically oily or crystalline solids .Aplicaciones Científicas De Investigación
Electroluminescence and Organic Light-Emitting Diodes (OLEDs)
3-(Pyridin-3-yloxy)aniline derivatives have been explored for their potential in electroluminescence and as materials for Organic Light-Emitting Diodes (OLEDs). For instance, platinum complexes with related pyridinyl aniline ligands have demonstrated significant photophysical properties and electroluminescence applications, including their use in OLED devices. These complexes show high external quantum efficiency, making them promising candidates for light-emitting applications (Vezzu et al., 2010).
Molecular Docking and Kinase Inhibition
3-(Pyridin-3-yloxy)aniline and its derivatives have been involved in studies related to docking and quantitative structure–activity relationship (QSAR) for kinase inhibition. Such compounds have been evaluated for their ability to inhibit c-Met kinase, which is crucial for cancer research and therapy, showing significant potential based on their molecular features and predicted inhibitory activity (Caballero et al., 2011).
Amide Bond Formation
Research has also focused on the role of pyridinyl aniline derivatives in facilitating amide bond formation, especially with epimerization-prone substrates. The combination of T3P and pyridine has been developed for low-epimerization amide bond formation, highlighting the utility of pyridinyl aniline compounds in organic synthesis and pharmaceutical development (Dunetz et al., 2011).
Antileishmanial Activity
Compounds derived from pyridinyl anilines have been synthesized and evaluated for their antileishmanial activity, showing promise as potential anti-Leishmania drugs. These studies involve the exploration of structure-activity relationships and molecular modeling to identify effective compounds for treating Leishmaniasis (Mello et al., 2004).
Polymer Science
In the field of polymer science, derivatives of 3-(Pyridin-3-yloxy)aniline have been investigated for their role in the synthesis and characterization of conducting polymers. Research in this area includes the study of polyaniline and polypyrrole, aiming to understand the properties and applications of these materials in electronic devices and sensors (Blinova et al., 2007).
Propiedades
IUPAC Name |
3-pyridin-3-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNTXUIVKMMPKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CN=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307505 | |
| Record name | 3-(3-Pyridinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-3-yloxy)aniline | |
CAS RN |
116289-71-5 | |
| Record name | 3-(3-Pyridinyloxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116289-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3-Pyridinyloxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Pyridin-3-yloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1646614.png)
![4-Chloro-5-iodo-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1646615.png)

![Methyl 3-[(aminocarbonothioyl)amino]-4-methylbenzoate](/img/structure/B1646618.png)

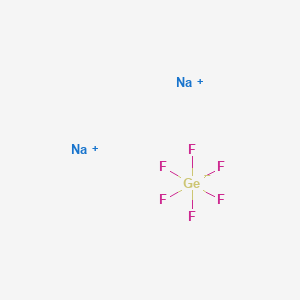
![4-Fluorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1646636.png)
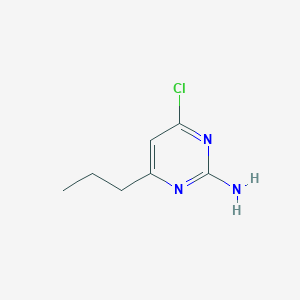
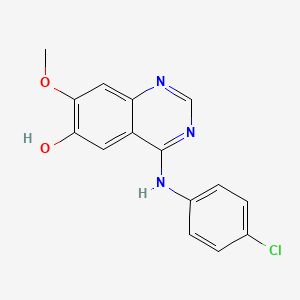
![3-[(3-piperidinylmethoxy)methyl]Pyridine](/img/structure/B1646644.png)
